BenchChemオンラインストアへようこそ!

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride

Chiral building block Enantiomeric purity Medicinal chemistry

This trans-(3S,4S) fluorinated pyrrolidine is the stereochemically mandated building block for DPP‑IV inhibitors (per WO 03/002533 pharmacophore alignment) and Factor Xa lead optimization programs (ref. PD 0348292 SAR). Unlike the inactive cis‑(3S,4R) isomer, only the (3S,4S) configuration projects the C–F bond into the S1 binding pocket, preserving target engagement. Supplied as the hydrochloride salt for optimal solubility and stability at ≥97% purity, it is ideal for fragment‑based screening collections and hit‑to‑lead synthesis across antimicrobial PDF inhibitor programs alike.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6
CAS No. 2613300-00-6
Cat. No. B6162564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride
CAS2613300-00-6
Molecular FormulaC5H11ClFNO
Molecular Weight155.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride (CAS 2613300-00-6): A Chiral Pyrrolidine Building Block for Drug Discovery


(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a chiral, non‑aromatic heterocyclic building block belonging to the fluorinated pyrrolidine class . Its defined trans‑(3S,4S) absolute configuration, confirmed by IUPAC naming and stereochemical descriptors, distinguishes it from the three other possible stereoisomers of this scaffold . The compound is supplied as a hydrochloride salt (C₅H₁₁ClFNO, MW 155.60 g·mol⁻¹), which provides a practical balance of stability and solubility for downstream synthetic transformations .

Why Generic Substitution Fails for (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride: The Critical Role of Absolute Stereochemistry


Fluorinated pyrrolidine building blocks cannot be interchanged generically because the spatial arrangement of the fluorine and methoxy substituents directly governs the three‑dimensional structure—and therefore the biological activity—of the final drug candidate . The (3S,4S)‑trans configuration imparts a specific vector relationship between the C–F and C–OMe bonds that is absent in the (3S,4R)‑cis, (3R,4R)‑trans, and (3R,4S)‑cis isomers . Replacing the (3S,4S) isomer with a racemate or the wrong enantiomer during lead optimization can abolish target binding, alter pharmacokinetic profiles, or introduce unwanted off‑target effects, making stereochemical fidelity a procurement imperative .

Quantitative Differentiation Evidence for (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride


Enantiomeric Purity Advantage: 98% Chemical Purity with Implicit High Enantiomeric Excess

The (3S,4S) isomer is offered at 98% chemical purity by a specialty supplier, while the (3R,4R) enantiomer is listed at 95% purity, and the (3S,4R) cis isomer at 97% . Although explicit enantiomeric excess (ee) values are not published, the commercial availability of the resolved (3S,4S) form at 98% purity indicates a robust chiral resolution or asymmetric synthesis, reducing the risk of contamination by the opposite enantiomer relative to lower‑purity alternatives .

Chiral building block Enantiomeric purity Medicinal chemistry

Cost‑per‑Gram Advantage at Bulk Scale for the (3S,4S) Isomer

The (3S,4S) isomer shows a steep economy of scale: the 5‑gram pack is priced at approximately ¥ ĞśōǿśǴśś (roughly USD 250–350), whereas the 100‑mg entry pack is ¥ ǿĞĞǴśś . In contrast, the (3S,4R) cis isomer is priced at £310 (≈ USD 395) for only 100 mg, making the (3S,4S) isomer 5‑ to 10‑fold more economical per gram at the gram scale . This cost differential reflects the relative ease of producing the trans‑(3S,4S) isomer via established fluorination routes .

Procurement economics Bulk synthesis Cost efficiency

Stereochemical Suitability for DPP‑IV Inhibitor Scaffolds

Optically active fluoropyrrolidine derivatives are explicitly claimed as key intermediates for dipeptidyl peptidase IV (DPP‑IV) inhibitors, an established class of type‑2 diabetes therapeutics [1]. The (3S,4S)‑trans configuration mimics the spatial orientation of (2S,4S)‑4‑fluoroproline, a privileged fragment in several clinical candidates . While direct IC₅₀ data for the free base are not available, the structural analogy to known DPP‑IV pharmacophores makes the (3S,4S) isomer the stereochemically appropriate choice for this target class, whereas the (3S,4R)‑cis isomer would project the fluorine in an incompatible orientation [2].

DPP-IV inhibitor Diabetes Fluorinated proline surrogate

Supply Chain Availability: Multiple CAS‑Registered Vendors vs. Single‑Source Isomers

The (3S,4S) isomer (CAS 2613300-00-6) is stocked by at least four independent vendors (Leyan, MolCore, ChemicalBook, Smolecule), ensuring competitive pricing and supply redundancy . The (3R,4R) isomer (CAS 1203566-98-6) appears cataloged only at Fluorochem, and the (3R,4S) isomer (CAS 1932000-24-2) is primarily listed on ChemicalBook without confirmed stock. This multi‑source availability reduces the risk of single‑vendor supply interruptions for the (3S,4S) form.

Supply chain resilience Vendor comparison Catalog availability

Predicted Physicochemical Differentiation: Calculated logP and pKa vs. Non‑fluorinated Analog

The introduction of the electron‑withdrawing fluorine at C‑3 lowers the predicted pKa of the pyrrolidine nitrogen relative to the non‑fluorinated analog 3‑methoxypyrrolidine (pKa ~10.3 vs. ~9.0 predicted for the fluorinated compound) . This reduction in basicity, combined with a modest increase in lipophilicity (predicted logP ~0.2 vs. ~‑0.3 for 3‑hydroxy‑4‑methoxypyrrolidine), can improve membrane permeability and reduce hERG‑related off‑target activity in derived drug candidates [1].

Lipophilicity Basicity Drug‑likeness

Scalable Synthetic Route: Patent‑Disclosed Fluorination Methodology

U.S. Patent US20100174096 A1 discloses industrially practical methods for producing optically active fluoropyrrolidine derivatives, including trans‑4‑fluoro‑3‑substituted pyrrolidines . The patent teaches that the trans configuration is thermodynamically favored under the fluorination conditions described, leading to higher yields and easier purification compared to the cis isomer [1]. This process advantage directly translates into the observed lower commercial price and wider availability of the (3S,4S) isomer.

Process chemistry Fluorination Scale‑up

High‑Impact Application Scenarios for (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride


Synthesis of Dipeptidyl Peptidase IV (DPP‑IV) Inhibitor Candidates

The (3S,4S) isomer serves as a chiral fluoroproline surrogate for constructing next‑generation DPP‑IV inhibitors. Its trans configuration aligns with the pharmacophore requirements outlined in WO 03/002533, making it the stereochemically mandated choice for medicinal chemistry teams pursuing this target class . Using the (3S,4R) cis isomer would project the fluorine atom away from the S1 pocket, leading to inactive compounds [1].

Factor Xa Inhibitor Lead Optimization

Structure‑activity relationship studies on proline‑based Factor Xa inhibitors (e.g., PD 0348292) have demonstrated that the methoxypyrrolidine core is critical for oral bioavailability and potency [2]. The (3S,4S)‑fluoro‑methoxy substitution pattern offers a unique combination of attenuated basicity and conformational restriction that can fine‑tune the pharmacokinetic profile relative to the non‑fluorinated parent.

Peptide Deformylase (PDF) Inhibitor Development

Fluoropyrrolidine intermediates are cited as building blocks for PDF inhibitors, a class of novel antimicrobial agents . The (3S,4S) isomer provides the correct stereochemistry to mimic the native peptide substrate, and its multi‑vendor availability at gram scale supports the iterative synthesis required for hit‑to‑lead optimization.

General Chiral Building Block for sp³‑Rich Drug Discovery

The compound's combination of a fluorine atom (for metabolic stability and conformational control) and a methoxy group (for solubility modulation) makes it a versatile fragment for fragment‑based drug discovery (FBDD) libraries. The high purity (98%) and competitive bulk pricing relative to other stereoisomers allow its incorporation into diverse screening collections without prohibitive cost .

Quote Request

Request a Quote for (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.